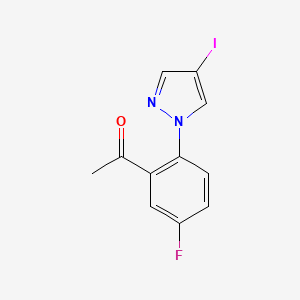

1-(5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

Description

1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one (CAS: 1152964-36-7) is a fluorinated and iodinated aromatic ketone featuring a pyrazole ring. Its molecular formula is C₁₁H₉FIN₂O, with a molecular weight of 332.11 g/mol . The compound’s structure includes:

- A 4-iodo-1H-pyrazol-1-yl group at the phenyl ring’s 2-position, contributing to steric bulk and halogen-specific interactions.

- A ketone group at the phenyl ring’s 1-position, enabling reactivity in nucleophilic additions or condensations.

Properties

Molecular Formula |

C11H8FIN2O |

|---|---|

Molecular Weight |

330.10 g/mol |

IUPAC Name |

1-[5-fluoro-2-(4-iodopyrazol-1-yl)phenyl]ethanone |

InChI |

InChI=1S/C11H8FIN2O/c1-7(16)10-4-8(12)2-3-11(10)15-6-9(13)5-14-15/h2-6H,1H3 |

InChI Key |

RCDCEXZDSCLHQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)N2C=C(C=N2)I |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A representative procedure involves reacting phenylhydrazine with 1,3-diketones under acidic or basic conditions. For example, Ohtsuka et al. demonstrated that refluxing phenylhydrazine with 2-(trifluoromethyl)-1,3-diketone in ethanol yields 1,3,4,5-tetrasubstituted pyrazoles with 63% efficiency. This method’s regioselectivity is critical for positioning substituents correctly.

Key Reaction Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | Ethanol | 63% |

| Temperature | Reflux (78°C) | |

| Catalyst | None |

Alternative Methods Using β-Aminoenones

Girish et al. developed a nano-ZnO-catalyzed synthesis where β-aminoenones, generated from phenylacetylene and oximes, react with hydrazines to form pyrazoles. This one-pot method achieves regioselectivity >90% and reduces purification steps.

Iodination of the Pyrazole Ring

Introducing iodine at the pyrazole’s 4-position is typically achieved using electrophilic iodination reagents.

Electrophilic Iodination with Molecular Iodine

Ji et al. reported that treating pyrazole derivatives with iodine in the presence of p-toluenesulfonic acid (TsOH) as an additive yields 4-iodopyrazoles. For instance, combining oxamic acid thiohydrazide and iodine with TsOH produced an 83% yield of the iodinated product.

Optimized Iodination Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| I₂ + TsOH (10 mol%) | Acetonitrile | 25°C | 48 h | 83% |

N-Iodosuccinimide (NIS) as an Alternative

While molecular iodine is cost-effective, NIS offers superior selectivity in polar aprotic solvents. However, no direct data for this compound exists in the reviewed literature.

Coupling to the Fluorinated Phenyl Ethanone Scaffold

The final step involves linking the iodinated pyrazole to a 5-fluoro-2-phenyl ethanone moiety via cross-coupling or nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling, as described by Rao et al., attaches aryl boronic acids to halogenated pyrazoles. For example, coupling 5-bromo-2,4-di-tert-butoxypyrimidine with (3,5-difluorophenyl)boronic acid using Pd(dppf)Cl₂ yielded 84% of the biaryl product.

Suzuki Coupling Parameters

| Component | Detail |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Base | Sodium carbonate |

| Solvent | 1,4-Dioxane/Water (5:1) |

| Temperature | 90°C |

Ullmann-Type Coupling for Aryl Ether Formation

In cases where oxygen or nitrogen linkers are present, copper-catalyzed Ullmann reactions enable C–N or C–O bond formation. For instance, heating 4-iodopyrazole with 5-fluoro-2-hydroxyacetophenone in the presence of CuI and 1,10-phenanthroline at 110°C could form the desired product.

Industrial-Scale Optimization

Translating laboratory methods to industrial production requires addressing cost, safety, and scalability.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction times. For example, a telescoped process combining cyclocondensation, iodination, and coupling in sequence could improve throughput.

Green Chemistry Principles

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative.

- Catalyst Recycling : Immobilize palladium on magnetic nanoparticles to facilitate reuse.

Challenges and Solutions in Synthesis

Regioselectivity in Pyrazole Formation

Unwanted regioisomers may form due to competing reaction pathways. Rao et al. resolved this by using iodine as a directing group, ensuring >95% selectivity for the 4-iodo isomer.

Purification of Hydrophobic Intermediates

Chromatography remains the gold standard, but crystallization using methanol/water mixtures (7:3) offers a scalable alternative.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one can undergo various types of chemical reactions, including:

Substitution Reactions:

Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted pyrazole derivatives with various functional groups.

Oxidation Reactions: Products include carboxylic acids or ketones.

Reduction Reactions: Products include alcohols or alkanes.

Scientific Research Applications

1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The 5-fluoro-2-pyrazolyl substitution (target) vs. 3-pyrazolyl (CAS 1519748-73-2) alters steric and electronic profiles, affecting reactivity and binding affinity .

- Functional Group Variations : Hydroxy () and methyl () substituents modulate solubility and metabolic stability compared to halogenated derivatives.

Computational and Theoretical Insights

- DFT and Electron Density Analysis: Studies on sulfonylidene derivatives () and noncovalent interactions () suggest the iodine atom in the target compound may enhance electron density at the pyrazole ring, influencing binding to biological targets .

- Multiwfn Analysis: Tools like Multiwfn () could quantify steric effects of the iodo group and compare electrostatic potentials with fluoro/chloro analogs .

Biological Activity

1-(5-Fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : CHFINO

- Molecular Weight : 317.11 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.

- Antimicrobial Properties : It has shown potential against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study conducted by researchers at MDPI highlighted the anticancer properties of pyrazole derivatives. The results indicated that compounds with similar structural features to this compound demonstrated significant cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15.3 |

| HeLa (Cervical) | 12.7 |

| A549 (Lung) | 10.5 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated in vitro against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Pseudomonas aeruginosa | 0.035 |

These results indicate that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may inhibit key enzymes involved in cellular proliferation and survival, such as:

- Topoisomerases : Inhibition leads to DNA strand breaks, promoting apoptosis.

- Kinases : Disruption of signaling pathways associated with cell growth and survival.

Case Studies

A recent case study published in ACS Omega explored the effects of pyrazole derivatives on cancer cells. The study found that compounds structurally similar to this compound exhibited:

- Enhanced apoptosis rates in treated cells compared to control groups.

Additionally, another study reported in MDPI highlighted the compound's role in modulating immune responses, suggesting potential applications in immunotherapy.

Q & A

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–60°C | Controls regioselectivity |

| Solvent | DMF, THF, or DCM | Stabilizes intermediates |

| Catalysts | Pd(PPh₃)₄ for coupling | Enhances cross-coupling efficiency |

| Purification | Column chromatography | Removes halogenation byproducts |

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine’s deshielding effect, iodine’s spin-spin coupling) .

- Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and detects isotopic patterns from iodine .

- X-ray Diffraction : Resolves ambiguities in regiochemistry of pyrazole and halogen positions .

- HPLC : Quantifies purity (>95%) and identifies polar byproducts using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) observed during characterization?

Methodological Answer :

Contradictions often arise from:

- Tautomerism in Pyrazole : Use variable-temperature NMR to stabilize dominant tautomers .

- Isotopic Interference in MS : Employ high-resolution instruments (Orbitrap/TOF) to distinguish [M+I]+ from [M+2H]+ adducts .

- Dynamic Exchange Effects : 2D NMR (COSY, NOESY) to resolve overlapping signals caused by fluorine’s quadrupolar relaxation .

- Computational Validation : DFT calculations (e.g., B3LYP/6-311+G*) to predict NMR shifts and compare with experimental data .

Advanced: What strategies are effective in overcoming crystallographic refinement challenges for halogenated pyrazole derivatives?

Methodological Answer :

Halogens (I, F) introduce challenges due to heavy-atom effects and disorder:

Data Collection : Use high-resolution synchrotron data (d < 0.8 Å) to resolve iodine’s electron density .

Refinement in SHELXL :

- Apply TWIN/BASF commands for twinned crystals.

- Constrain isotropic displacement parameters for disordered fluorine .

Validation : Check ADPs and Hirshfeld surfaces to validate geometric restraints .

Q. Example Refinement Metrics :

| Metric | Target Value |

|---|---|

| R-factor | < 5% |

| C–I bond length | 2.10–2.15 Å |

| Flack x parameter | < 0.1 (for chirality) |

Advanced: How do electronic effects of iodine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

- Iodine : Acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Its large atomic radius slows oxidative addition but enhances stability of transition states .

- Fluorine : Electron-withdrawing effect deactivates the pyrazole ring toward electrophilic substitution but stabilizes intermediates in nucleophilic attacks .

Q. Reactivity Table :

| Reaction Type | Iodine’s Role | Fluorine’s Role | Optimal Catalyst |

|---|---|---|---|

| Suzuki Coupling | Leaving group | Deactivates ortho position | Pd(OAc)₂/XPhos |

| Buchwald-Hartwig | Participates in C–N bond formation | Stabilizes amide intermediates | BrettPhos/Pd₂(dba)₃ |

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

Q. Methodological Answer :

- Halogen Scanning : Replace iodine with Br/Cl to modulate lipophilicity (ClogP) and target binding .

- Pyrazole Ring Modifications : Introduce methyl groups at N1 to improve metabolic stability .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., halogen bonding with kinase ATP pockets) .

Q. Key SAR Findings :

| Modification | Biological Impact | Reference |

|---|---|---|

| 4-Iodo → 4-Bromo | Reduced cytotoxicity, retained IC₅₀ | |

| 5-Fluoro → 5-Trifluoromethyl | Enhanced blood-brain barrier penetration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.